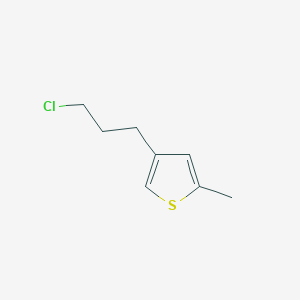![molecular formula C11H20N2O2 B13198992 tert-butyl N-{6-azabicyclo[3.2.0]heptan-3-yl}carbamate](/img/structure/B13198992.png)
tert-butyl N-{6-azabicyclo[3.2.0]heptan-3-yl}carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl N-{6-azabicyclo[3.2.0]heptan-3-yl}carbamate: is a chemical compound with a unique bicyclic structure. It is often used in organic synthesis and medicinal chemistry due to its stability and reactivity. The compound’s structure includes a tert-butyl group, a carbamate group, and a 6-azabicyclo[3.2.0]heptane moiety, making it a versatile intermediate in various chemical reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-{6-azabicyclo[3.2.0]heptan-3-yl}carbamate typically involves the reaction of 6-azabicyclo[3.2.0]heptane with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the carbamate group. The general reaction scheme is as follows:
6-azabicyclo[3.2.0]heptane+tert-butyl chloroformatetriethylaminetert-butyl N-6-azabicyclo[3.2.0]heptan-3-ylcarbamate
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations.
Análisis De Reacciones Químicas
Types of Reactions
tert-Butyl N-{6-azabicyclo[3.2.0]heptan-3-yl}carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the carbamate group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride; reactions are usually performed in anhydrous ether or tetrahydrofuran.
Substitution: Various nucleophiles such as amines, alcohols, or thiols; reactions are often conducted in the presence of a base like sodium hydride.
Major Products
Oxidation: Formation of oxidized derivatives such as N-oxides.
Reduction: Formation of reduced derivatives such as amines.
Substitution: Formation of substituted carbamates with different functional groups.
Aplicaciones Científicas De Investigación
tert-Butyl N-{6-azabicyclo[3.2.0]heptan-3-yl}carbamate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme inhibitors and receptor ligands.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of tert-butyl N-{6-azabicyclo[3.2.0]heptan-3-yl}carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or modulator, affecting the activity of these targets. The pathways involved may include binding to active sites or allosteric sites, leading to changes in the conformation and function of the target molecules.
Comparación Con Compuestos Similares
Similar Compounds
- tert-Butyl N-{3-azabicyclo[3.2.0]heptan-6-yl}methylcarbamate
- tert-Butyl 6-oxa-3-azabicyclo[3.1.0]hexane-3-carboxylate
- tert-Butyl 3-oxo-6-azabicyclo[3.2.0]heptane-6-carboxylate
Uniqueness
tert-Butyl N-{6-azabicyclo[3.2.0]heptan-3-yl}carbamate is unique due to its specific bicyclic structure, which imparts distinct reactivity and stability. This makes it a valuable intermediate in synthetic chemistry and a potential candidate for drug development.
Propiedades
Fórmula molecular |
C11H20N2O2 |
|---|---|
Peso molecular |
212.29 g/mol |
Nombre IUPAC |
tert-butyl N-(6-azabicyclo[3.2.0]heptan-3-yl)carbamate |
InChI |
InChI=1S/C11H20N2O2/c1-11(2,3)15-10(14)13-8-4-7-6-12-9(7)5-8/h7-9,12H,4-6H2,1-3H3,(H,13,14) |
Clave InChI |
AHUMUTMZKQKDPI-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)NC1CC2CNC2C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


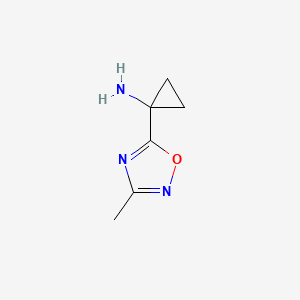

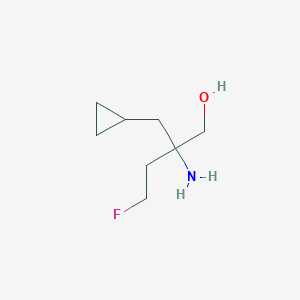
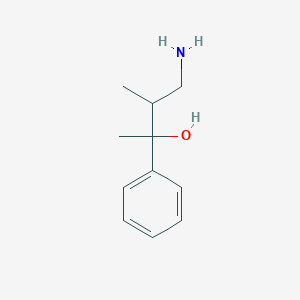
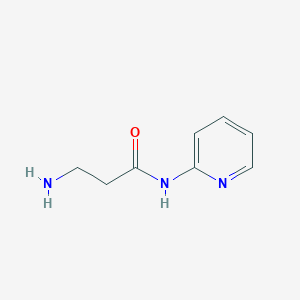
![6-Phenyl-7-oxaspiro[bicyclo[4.1.0]heptane-3,1'-cyclopropane]](/img/structure/B13198944.png)
![7-(Propane-2-sulfonyl)-7-azabicyclo[4.1.0]heptane](/img/structure/B13198948.png)
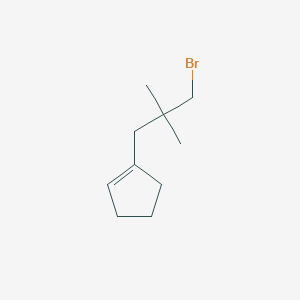
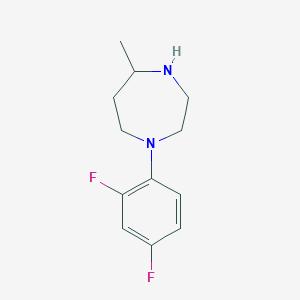
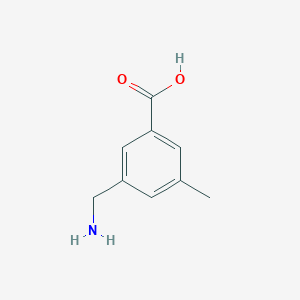
![3-[(4-Bromophenyl)sulfanyl]cyclohexan-1-one](/img/structure/B13198969.png)
![Methyl [(3-ethoxy-5-methylphenyl)carbamoyl]formate](/img/structure/B13198980.png)
